Methyl 5-nitro-2-(trifluoromethyl)isonicotinate
Description
Properties
Molecular Formula |
C8H5F3N2O4 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
methyl 5-nitro-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)4-2-6(8(9,10)11)12-3-5(4)13(15)16/h2-3H,1H3 |
InChI Key |
BSIHJOFUEPEZBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with 2-(trifluoromethyl)isonicotinic acid or its derivatives. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine derivatives.
Nitration Step
Nitration is performed to introduce the nitro group at the 5-position of the pyridine ring. This is typically achieved by treating the trifluoromethyl-substituted isonicotinic acid or its ester with a nitrating mixture such as nitric acid in the presence of sulfuric acid under controlled temperature conditions (generally between -10°C to 40°C) to avoid over-nitration or decomposition.
Esterification
The carboxylic acid group is converted to the methyl ester, often by reaction with methanol under acidic conditions or by using methylating agents such as diazomethane or methyl iodide in the presence of a base.
A typical synthetic route based on literature and patent data involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction | Sodium borohydride, 0–50°C | 2-(Trifluoromethyl)benzyl alcohol | ~90 | Controlled addition, aqueous medium |
| 2 | Chlorination | Thionyl chloride, 10–90°C | 2-(Trifluoromethyl)benzyl chloride | High | Excess SOCl2 used for complete reaction |
| 3 | Nitration | HNO3 (50–99 wt%), H2SO4, -10 to 40°C | 2-Chloromethyl-5-nitro-trifluoromethylbenzene | Moderate | Careful temperature control required |
| 4 | Hydrogenation/Reduction | Pd/C or Raney Ni catalyst, H2, 0–80°C, 1–4 MPa | 2-Methyl-5-amino-trifluoromethylbenzene | 56–85 | Catalyst and solvent choice affect yield |
Note: This route is adapted from a patent describing related trifluoromethylated aromatic amines, which share synthetic intermediates with methyl 5-nitro-2-(trifluoromethyl)isonicotinate preparation.
- Temperature: Each step requires strict temperature control to prevent side reactions. For example, nitration is best performed below 40°C to avoid decomposition.
- Reagent Ratios: Molar ratios of reagents such as reducing agents and chlorinating agents are critical. For instance, sodium borohydride is used in 0.25–3:1 molar ratio relative to the aldehyde.
- Catalysts: Hydrogenation steps utilize palladium on carbon or Raney nickel catalysts, with catalyst loading between 2–20 wt% depending on the solvent and pressure.
- Solvents: Water, methanol, ethanol, isopropanol, and ethyl acetate are commonly used solvents, chosen based on solubility and reaction compatibility.
The purity and structure of this compound and intermediates are confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR provide detailed structural information.
- Infrared Spectroscopy (IR): Confirms functional groups such as nitro and ester.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst/Notes | Yield (%) |
|---|---|---|---|---|---|
| Reduction | Sodium borohydride in water | 0–50 | Atmospheric | Molar ratio 0.25–3:1 | ~90 |
| Chlorination | Thionyl chloride | 10–90 | Atmospheric | Molar ratio 1–10:1 (SOCl2:alcohol) | High |
| Nitration | Nitric acid (50–99 wt%), sulfuric acid | -10 to 40 | Atmospheric | Volume ratio 67–200 mL/mol | Moderate |
| Hydrogenation | Pd/C or Raney Ni, H2 gas | 0–80 | 1–4 | Catalyst 2–20 wt%, solvents vary | 56–85 |
| Esterification | Methanol, acid catalyst or methylating agent | Ambient to reflux | Atmospheric | Acid catalyst or base | High |
- The described synthetic methods offer high yields and are amenable to scale-up, making them suitable for industrial production.
- The use of mild reducing agents and controlled nitration conditions minimizes hazardous by-products.
- Catalyst choice and solvent optimization significantly impact the hydrogenation step's efficiency and selectivity.
- The trifluoromethyl and nitro substituents confer unique chemical properties, making the compound valuable in medicinal chemistry and materials science.
The preparation of this compound involves a multi-step synthetic process requiring careful control of reaction conditions, reagent ratios, and catalysts. The key steps include reduction, chlorination, nitration, hydrogenation, and esterification. Optimization of these parameters leads to high yields and purity, supporting the compound's applications in advanced chemical research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Methyl 5-amino-2-(trifluoromethyl)isonicotinate
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Its derivatives are studied for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface or within cells, modulating their activity.
DNA/RNA: The compound or its derivatives can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Nitro vs. Amino groups (e.g., in Ethyl 5-amino-2-(trifluoromethyl)isonicotinate) increase solubility and enable further functionalization .
- Positional Effects : 3-Nitro-5-(trifluoromethyl)benzonitrile and 5-nitro-2-(trifluoromethyl)benzoic acid demonstrate that substituent positions significantly influence electronic properties and biological interactions.
Ester Group Variations
- Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 5-amino-2-(trifluoromethyl)isonicotinate ) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting their pharmacokinetic profiles.
Biological Activity
Methyl 5-nitro-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Nitro Group : Enhances electrophilicity and potential interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity, which may improve membrane permeability and metabolic stability.
- Isonicotinic Acid Derivative : Contributes to the compound's interaction with various biological pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's overall activity by:
- Increasing Lipophilicity : Facilitates better interaction with lipid membranes, enhancing absorption and bioavailability.
- Participating in Hydrogen Bonding : The nitro and isonicotinic groups can form hydrogen bonds with target proteins, influencing their function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.15 μg/mL |
| Candida albicans | 0.30 μg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231) : IC50 = 5.8 μM
- Liver Cancer (SK-Hep-1) : IC50 = 6.3 μM
- Gastric Cancer (NUGC-3) : IC50 = 7.1 μM
These findings indicate that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. The compound exhibited broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The study concluded that this compound could serve as a lead for developing new antibiotics . -
Anticancer Activity Assessment :
In a comprehensive screening of various derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
